6-(Bromomethyl)naphthalen-2-amine
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Overview
Description
6-(Bromomethyl)naphthalen-2-amine is an organic compound that belongs to the class of naphthalene derivatives It features a bromomethyl group attached to the sixth position and an amine group attached to the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)naphthalen-2-amine typically involves the bromination of naphthalene followed by amination. One common method includes:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.
Amination: The brominated product is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine, under suitable conditions to introduce the amine group at the second position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)naphthalen-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 6-(Hydroxymethyl)naphthalen-2-amine.
Oxidation: Formation of 6-(Bromomethyl)naphthalen-2-nitrosoamine or 6-(Bromomethyl)naphthalen-2-nitroamine.
Reduction: Formation of 6-Methylnaphthalen-2-amine.
Scientific Research Applications
6-(Bromomethyl)naphthalen-2-amine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the preparation of functional materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)naphthalen-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
6-(Chloromethyl)naphthalen-2-amine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
6-(Methoxymethyl)naphthalen-2-amine: Contains a methoxymethyl group instead of a bromomethyl group.
6-(Hydroxymethyl)naphthalen-2-amine: Features a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
6-(Bromomethyl)naphthalen-2-amine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom makes the compound more reactive towards nucleophilic substitution, allowing for diverse chemical transformations.
Properties
Molecular Formula |
C11H10BrN |
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Molecular Weight |
236.11 g/mol |
IUPAC Name |
6-(bromomethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H10BrN/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7,13H2 |
InChI Key |
YXDORFLOJGQDED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1CBr |
Origin of Product |
United States |
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